molecular formula C20H20N2O3 B5531906 (1-amino-5,8,8-trimethyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(phenyl)methanone CAS No. 172985-15-8

(1-amino-5,8,8-trimethyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(phenyl)methanone

Cat. No. B5531906
CAS RN: 172985-15-8
M. Wt: 336.4 g/mol
InChI Key: QSFZMZFTAMVVPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, Bassyouni et al. (2012) describe the synthesis of derivatives involving reactions such as Schiff base formation, N-methylation, and reactions with carboxylic acids to form compounds with potential antioxidant and antimicrobial activities (Bassyouni et al., 2012). These synthetic routes highlight the complexity and versatility in the synthesis of such compounds, potentially applicable to the target compound.

Molecular Structure Analysis

The molecular structure of these compounds, characterized by fused ring systems, contributes to their unique chemical properties. For example, Al-Ansari (2016) investigated the spectroscopic properties of similar compounds, revealing insights into their electronic absorption and fluorescence properties influenced by their molecular structure (Al-Ansari, 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

properties

IUPAC Name

(3-amino-8,12,12-trimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-4-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-11-14-10-24-20(2,3)9-13(14)15-16(21)18(25-19(15)22-11)17(23)12-7-5-4-6-8-12/h4-8H,9-10,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFZMZFTAMVVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(CC2=C3C(=C(OC3=N1)C(=O)C4=CC=CC=C4)N)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169456
Record name Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-

CAS RN

172985-15-8
Record name Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172985158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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